1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea
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Overview
Description
1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound characterized by the presence of chlorinated benzyl and phenyl groups attached to a tetrazole ring and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.
Attachment of the Benzyl Group: The 4-chlorobenzyl group is introduced through a nucleophilic substitution reaction, where 4-chlorobenzyl chloride reacts with the tetrazole intermediate.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of chlorinated benzyl and phenyl oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzyl and phenyl derivatives.
Scientific Research Applications
1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Research: It is used as a tool compound to study biochemical pathways and molecular interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Pathways Involved: It can influence pathways related to cell proliferation, apoptosis, and signal transduction, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)piperazine: Shares the chlorobenzyl group but differs in the presence of a piperazine ring instead of a tetrazole and urea moiety.
1-(4-chlorobenzyl)-4-piperidinylmethanol: Contains a similar chlorobenzyl group but has a piperidinylmethanol structure.
Uniqueness
1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the combination of its tetrazole ring and urea moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse scientific research and industrial applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N6O/c17-12-3-1-11(2-4-12)9-19-16(25)20-10-15-21-22-23-24(15)14-7-5-13(18)6-8-14/h1-8H,9-10H2,(H2,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNYBTPDFQGMBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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